4-Bromopyrene

Catalog No.
S674777
CAS No.
1732-26-9
M.F
C16H9Br
M. Wt
281.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromopyrene

CAS Number

1732-26-9

Product Name

4-Bromopyrene

IUPAC Name

4-bromopyrene

Molecular Formula

C16H9Br

Molecular Weight

281.15 g/mol

InChI

InChI=1S/C16H9Br/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H

InChI Key

QMHTZTOPYZKQLC-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)Br

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)Br

Investigating the effects of halogen substitution on PAHs:

The presence of the bromine atom in 4-bromopyrene compared to pyrene allows researchers to study the influence of halogen substitution on various properties of PAHs. This includes:

  • Vapor pressure and thermodynamics: Studies have investigated how the addition of bromine affects the vapor pressure and thermodynamics of PAHs, providing insights into their environmental behavior and potential for atmospheric transport [].

Studying photochemical reactions and environmental fate:

-Bromopyrene serves as a model compound for studying the photochemical reactions of PAHs in the environment. Research has explored:

  • UV-induced degradation: Studies have examined the UV photon-assisted thermal decomposition of 4-bromopyrene at elevated temperatures, mimicking its potential degradation in sunlight [].

Investigating potential biological effects:

The potential biological effects of PAHs, including their interaction with living organisms, are a growing area of scientific interest. 4-Bromopyrene has been used in:

  • Comparative studies of phototoxicity and DNA damage: Researchers have compared the effects of 4-bromopyrene and other pyrene derivatives on human skin keratinocytes to understand their potential for phototoxicity and DNA damage [].

4-Bromopyrene is a polycyclic aromatic hydrocarbon characterized by the presence of a bromine atom at the fourth position of the pyrene structure. Its molecular formula is C16H9BrC_{16}H_9Br, with a molecular weight of approximately 281.15 g/mol. This compound typically appears as a white to yellow or orange crystalline powder, with a melting point ranging from 150 °C to 154 °C . It is known for its potential environmental impacts, particularly its classification as hazardous due to its toxicity to aquatic life and serious eye damage risks .

There is no known specific mechanism of action for 4-bromopyrene. However, studies suggest that due to its structural similarity to other PAHs, it might interact with biological molecules through hydrophobic interactions and potentially disrupt cellular processes []. More research is needed to understand its specific biological effects.

  • Toxicity: 4-Bromopyrene is likely to be carcinogenic like other PAHs, but specific toxicity data is not readily available [, ].
  • Flammability: As a hydrocarbon, 4-bromopyrene is expected to be flammable. However, specific flash point or flammability data is not available.
  • Hazards: Due to its potential carcinogenicity and unknown specific hazards, it is recommended to handle 4-bromopyrene with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols for handling hazardous chemicals [].
Typical of brominated aromatic compounds. Notably, it undergoes electrophilic substitution reactions, where the bromine atom can influence the reactivity at different positions on the aromatic ring. For instance, bromination of monosubstituted pyrenes can yield products at specific positions depending on the nature of the substituents .

Additionally, 4-Bromopyrene can react with nucleophiles in substitution reactions, and its reactivity can be modulated through changes in reaction conditions such as temperature and solvent choice.

Research indicates that 4-Bromopyrene exhibits significant biological activity, particularly in terms of toxicity. It has been shown to cause serious eye damage and may have long-lasting harmful effects on aquatic ecosystems . Studies have also suggested potential mutagenic properties, which raises concerns regarding its use and disposal in various applications.

The synthesis of 4-Bromopyrene can be achieved through several methods:

  • Bromination of Pyrene: This method involves the direct bromination of pyrene using bromine in solvents such as carbon tetrachloride. The reaction conditions—including temperature and time—can significantly affect the yield and purity of the product .
  • Multi-step Synthesis: A more complex approach involves multiple steps starting from simpler organic compounds, which may include nitration followed by bromination .
  • Electrophilic Substitution: Utilizing electrophilic substitution reactions on substituted pyrenes can also lead to the formation of 4-Bromopyrene under controlled conditions .

4-Bromopyrene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing other organic compounds.
  • Material Science: The compound is utilized in developing new materials with specific electronic properties.
  • Environmental Research: Due to its toxicological profile, it is studied for its environmental impact and behavior as a pollutant.

Interaction studies involving 4-Bromopyrene often focus on its reactivity with biological molecules and its environmental fate. Research has indicated that it can interact with nucleophiles, influencing its biological activity and toxicity levels. Furthermore, studies examining its behavior in aquatic environments highlight the compound's persistence and potential bioaccumulation risks.

4-Bromopyrene shares structural similarities with other brominated pyrenes and polycyclic aromatic hydrocarbons. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
1-BromopyreneC16H9BrC_{16}H_9BrBromine at the first position
1,6-DibromopyreneC16H8Br2C_{16}H_8Br_2Two bromine atoms at different positions
1,8-DibromopyreneC16H8Br2C_{16}H_8Br_2Two bromine atoms at different positions
PyreneC16H10C_{16}H_{10}No bromine substituents; serves as a parent compound

Uniqueness of 4-Bromopyrene: Unlike its analogs, 4-Bromopyrene's specific position of bromination affects its reactivity and biological activity distinctly, making it a subject of interest for both synthetic chemistry and toxicological studies.

Bromination Patterns and Positional Selectivity

The electronic structure of pyrene fundamentally determines the selectivity patterns observed in bromination reactions, with profound implications for 4-bromopyrene synthesis. Pyrene contains distinct regions that exhibit markedly different reactivities toward electrophilic aromatic substitution reactions, creating a complex landscape of possible bromination products. The unique electronic structure of pyrene predominantly directs electrophilic aromatic substitution reactions towards the 1-, 3-, 6-, and 8-positions, while the 2-, 4-, 5-, 7-, 9-, and 10-positions do not display the same reactivity due to energetic constraints. This discrepancy arises from the fact that the 1-, 3-, 6-, and 8-positions, referred to as the active non-K region, possess approximately 8.8 kcal/mol lower energies compared to the 4-, 5-, 9-, and 10-positions, which constitute the K-region.

The energy difference between the active region and the nodal positions (2- and 7-positions) is notably higher at approximately 20.5 kcal/mol, establishing a clear hierarchy of reactivity. Consequently, the order of substitution in pyrene can be prioritized as follows: 1 > 8 > 6 > 3. This reactivity pattern presents significant challenges for the direct synthesis of 4-bromopyrene, as conventional electrophilic bromination methods preferentially target the more reactive positions. The K-region positions, including the 4-position, require specialized synthetic strategies to overcome their inherently lower reactivity.

Recent investigations have demonstrated that bromination at the K-region positions, including the 4-position, can be achieved through innovative approaches involving sterically bulky substituents. For instance, the use of tert-butyl groups as directing groups has enabled selective bromination at previously inaccessible positions. The 1,3-positions and the 4,5,9,10-positions can undergo regio-selective bromination followed by oxidation, respectively, using a tert-butyl as a strategic directing element. This approach represents a significant advancement in accessing 4-bromopyrene and related K-region brominated derivatives.

Catalytic Approaches in Bromination

Catalytic methodologies have emerged as powerful tools for achieving selective bromination at the 4-position of pyrene, with iron-based catalysts demonstrating particular efficacy in promoting these transformations. Iron(III) bromide has been identified as a particularly effective catalyst for regioselective bromination of pyrene derivatives, enabling access to previously challenging substitution patterns. The present work probes the bromination mechanism of 2-tert-butylpyrene, which regioselectively affords mono-, di-, tri- and tetra-bromopyrenes, with iron(III) bromide playing a significant role in releasing steric hindrance or lowering the activation energy of rearrangement processes.

The catalytic system demonstrates remarkable versatility in promoting bromination at both active sites and K-region positions. Under iron powder catalysis conditions, a mixture of 2-tert-butylpyrene with a stoichiometric amount of molecular bromine (1:3-5) in dichloromethane gave tribromo products, while increasing the bromine equivalents to 6.0 in the presence of iron powder achieved isolation of tetrabromo derivatives in 84% yield. This methodology represents the first example of a method to halogenate the pyrene ring both at the active sites (the 1- and 3-positions) and at the K-region (the 5- and 9-positions).

Iron complexes facilitate ring rearrangements and double bond isomerizations, providing an example of iron complexes employed for intramolecular bromine rearrangement. When conducting the bromination of 2-tert-butylpyrene without iron powder present, only the active sites of pyrene (the 1-, 3- and 6-positions) are substituted by bromide atoms, whereas with iron powder, compounds are formed where the bromine is directed to the K-region (positions 5- and 9-) instead of the more active 6- and 8-positions.

Historical Evolution of Synthesis Protocols

The development of bromopyrene synthesis methodologies has evolved significantly since the pioneering work of Heinrich Vollmann and colleagues in 1937. In 1937, Heinrich Vollmann et al. published "Beiträge zur Kenntnis des Pyrens und seiner Derivate", which reported that the bromination of pyrene with a stoichiometric equivalent of bromine in nitrobenzene resulted in 1-bromo-, 1,6-, and 1,8-dibromo isomers, as well as 1,3,6-tribromo- and 1,3,6,8-tetrabromopyrene. This foundational work established the fundamental understanding of pyrene bromination patterns and provided the basis for subsequent developments in the field.

The historical progression of synthesis protocols demonstrates a clear evolution from simple direct bromination approaches to sophisticated catalytic methodologies. Early methodologies focused primarily on direct bromination using molecular bromine in various solvents, with carbon tetrachloride emerging as a preferred medium for many transformations. Lock reported in 1937 the synthesis of 1-bromopyrene (originally described as 3-bromopyrene) by the bromination of pyrene, involving brominating a pyrene solution in carbon tetrachloride using a bromine solution in carbon tetrachloride for 2 hours.

The 1970s marked a significant advancement with the work of J. Grimshaw and J. Trocha-Grimshaw, who developed methods for synthesizing and separating 1,6- and 1,8-dibromopyrene isomers. This procedure involved gradually adding a bromine solution in carbon tetrachloride to a pyrene solution in the same solvent, followed by overnight stirring and subsequent separation by crystallization using either toluene or a combination of benzene and hexane.

Comparative Analysis of Brominating Agents (Molecular Bromine, N-Bromosuccinimide, Benzyltrimethylammonium Tribromide)

The choice of brominating agent significantly influences the outcome of pyrene bromination reactions, with each reagent offering distinct advantages and limitations for 4-bromopyrene synthesis. Molecular bromine (Br₂) represents the most traditional brominating agent, offering straightforward reactivity but limited selectivity control. Various solvents, brominating agents, and reaction conditions have been explored for pyrene bromination, with molecular bromine showing variable yields depending on reaction time and conditions.

Brominating AgentSolventReaction ConditionsYield 1,6-[%]Yield 1,8-[%]Reference
Br₂CH₂Cl₂rt, 24 h15-
Br₂CHCl₃rt, 17 h33-
Br₂CCl₄110 °C, 12 h, darkness63-
DBMHCH₂Cl₂rt, 1 h9797
BTMABr₃ + ZnCl₂CH₂Cl₂/MeOHrt, 16 hquant.quant.

N-Bromosuccinimide represents a more selective brominating agent, particularly effective for allylic and benzylic positions but also applicable to aromatic systems under specific conditions. The reaction of compound 6 with N-bromosuccinimide in the presence of 2,2'-azo(2,4-dimethylvaleronitrile) (V-65) in benzene solution under irradiation by a tungsten lamp afforded the desired bis(bromomethyl) compound in 70% yield. In the absence of initiator, bromination of compound 6 with N-bromosuccinimide in carbon tetrachloride resulted in different products with varying yields, indicating that the solvent and initiator used play a significant role in this bromination process.

Benzyltrimethylammonium tribromide has emerged as a particularly effective brominating reagent for pyrene derivatives, offering excellent yields and improved selectivity. Recently, benzyltrimethylammonium tribromide has been recognized as a convenient, easy-to-handle brominating reagent. The reagent brominated pyrene in dichloromethane at 0-5 °C, and when an equivalent amount of the reagent was used, the relative yield of 1-bromopyrene in the reaction product rose to 85%. The specific reagent combinations, like benzyltrimethylammonium tribromide plus zinc chloride in dichloromethane/methanol for 16 hours, result in quantitative yields.

Iron-Mediated Bromination and Rearrangement Pathways

Iron-mediated bromination represents a revolutionary approach to pyrene functionalization, enabling access to previously inaccessible substitution patterns through unique rearrangement pathways. The mechanism involves complex rearrangement processes that allow bromine atoms to migrate from kinetically favored positions to thermodynamically preferred sites under iron catalysis. More detailed investigations into the conditions required for the bromination of pyrene using iron powder revealed that under iron powder catalysis conditions, mixtures of 2-tert-butylpyrene with stoichiometric amounts of molecular bromine (1:3-5) in dichloromethane gave specific tribromo products.

The iron-mediated process demonstrates remarkable selectivity for K-region bromination, which is otherwise difficult to achieve through conventional methods. When the same reaction was carried out with 6.0 equivalents of bromine in the presence of iron powder, the isolation of 1,3,5,9-tetrabromo-7-tert-butylpyrene was achieved in 84% yield. According to experimental observations, the bromide atom was introduced at the 1-, 3- and 6-positions by a step-by-step procedure to afford the corresponding bromopyrenes, with the bromide atom at the 6-position capable of transferring to the 5-position via a rearrangement process under iron-catalyzed conditions.

The rearrangement mechanism involves migration of bromine atoms from initially formed products to more stable positions under iron catalysis. This represents the first example of a method to halogenate the pyrene ring both at the active sites (the 1- and 3-positions) and at the K-region (the 5- and 9-positions). Generally, iron complexes can be used for ring rearrangements and double bond isomerizations, and this work presents an example of iron complexes employed for intramolecular bromine rearrangement.

The iron-mediated approach offers particular advantages for 4-bromopyrene synthesis by enabling access to K-region positions that are otherwise challenging to functionalize. The process involves initial bromination at more reactive positions followed by iron-catalyzed rearrangement to the thermodynamically favored K-region sites. This methodology has opened up new pathways to a broad family of carbon-functionalized pyrenes via Suzuki or Sonogashira coupling reactions, offering a new strategy for functionalizing pyrene at previously inaccessible positions.

Cross-Coupling Reactions

Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Stille)

The palladium-catalyzed cross-coupling reactions represent the most extensively utilized methodologies for functionalizing 4-bromopyrene and related brominated pyrene derivatives [11] [12]. These reactions have proven highly effective for constructing carbon-carbon bonds while maintaining the structural integrity of the pyrene core [25].

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction has emerged as the predominant method for functionalizing bromopyrene derivatives [11] [12]. Dibromopyrenes, including 1,6- and 1,8-isomers, are most commonly employed in Suzuki-Miyaura coupling reactions where they react with heteroarylboronates or heteroarylboronic acids [11]. The synthesis of boroorganic derivatives of pyrene has been extensively documented, particularly for the 1,6-isomer [11].

Research has demonstrated that 1,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)pyrene can be obtained through reaction between bromo derivatives and bis(pinacolato)diboron in the presence of palladium dichloride bis(diphenylphosphino)ferrocene catalyst and potassium acetate as base, yielding 99% product [11].

SubstrateCoupling PartnerCatalyst SystemYield (%)Reference
4-BromoacetophenonePhenylboronic acidMagnetic Pd(II)-N₂O₂94 [12]
1,6-DibromopyreneBis(pinacolato)diboronPdCl₂(dppf)/AcOK99 [11]
Bromopyrene derivativesVarious arylboronic acidsPd(PPh₃)₄/K₂CO₃65-90 [11]

The optimization of reaction conditions has shown that sodium carbonate serves as an effective base, achieving 94% conversion in model reactions [12]. Temperature control proves critical, with reactions typically conducted at 100°C for optimal yields [12]. The magnetic supported palladium(II)-N₂O₂ catalyst system has demonstrated remarkable efficiency with very low palladium loading of 0.25 mol%, making the process economically viable [12].

Sonogashira Coupling Reactions

The Sonogashira reaction facilitates the formation of carbon-carbon bonds between 4-bromopyrene and terminal alkynes [9] [13]. This cross-coupling reaction employs palladium catalyst alongside copper co-catalyst to generate conjugated enynes and arylalkynes [9] [13]. The reaction typically proceeds under mild conditions, including room temperature operations, aqueous media compatibility, and mild base requirements [13].

The mechanistic pathway involves two independent catalytic cycles operating simultaneously [9]. The palladium cycle initiates with oxidative addition of the aryl bromide, followed by transmetalation and reductive elimination [9]. The copper cycle activates the terminal alkyne through formation of copper acetylide intermediates [9].

Optimization studies have revealed that catalyst selection significantly impacts reaction efficiency [4]. The use of tetrakis(triphenylphosphine)palladium(0) and copper iodide in dimethylformamide with triethylamine base provides excellent results for bromopyrene substrates [4]. Reaction temperatures between 50-90°C and reaction times of 2-24 hours typically yield 60-95% conversion depending on substrate substitution patterns [4].

Stille Coupling Reactions

The Stille reaction represents another valuable methodology for functionalizing 4-bromopyrene through palladium-catalyzed cross-coupling with organotin reagents [10]. This reaction offers high functional group tolerance and operates under relatively mild conditions [10]. The process typically employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with appropriate ligands [10].

Research has demonstrated successful implementation of Stille coupling for pyrene functionalization using tri-n-butyl(thiophen-2-yl)stannane, achieving 48% yield of tetra(thien-2-yl)pyrene products [7]. The reaction conditions typically involve toluene as solvent with heating to 110°C [10]. Cesium fluoride has proven effective as base, particularly for sterically hindered substrates [10].

Catalytic Borylation and Halogenation Strategies

Iridium-Catalyzed Borylation

Iridium-catalyzed borylation has witnessed significant advancement for pyrene derivative synthesis [14] [15]. The process typically occurs at positions with lower steric hindrance and higher proton acidity, contrasting conventional electrophilic substitution patterns [14]. Borylation employing bis(pinacolato)diboron at positions 2 and 2,7- proceeds in the presence of bis(1,5-cyclooctadiene)diiridium(I) dichloride catalyst and 4,4'-di-tert-butyl-2,2'-bipyridine ligand [14].

The reaction conditions involve tetrahydrofuran or hexane as solvents with temperatures maintained at 80°C for 16 hours [14]. Yield percentages range from 65% for monosubstituted products to 81-94% for disubstituted pyrene derivatives [14]. Modified procedures using reduced bis(pinacolato)diboron quantities (0.6 equivalents) successfully produce 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene with 52% yield [14].

Reaction TypeReagentsConditionsYield (%)Reference
2,7-DiborylationB₂pin₂, [Ir(μ-OMe)(cod)]₂, dtbpyTHF, 80°C, 16h81-94 [14]
2-MonoborylationB₂pin₂ (0.6 eq), [Ir(μ-OMe)(cod)]₂Hexane, 80°C, 16h52 [14]
Perylene borylationB₂pin₂, [Ir(OMe)cod]₂/(C₆F₅)₃PVarious conditionsVariable [15]

Solid-State Borylation

Recent developments in mechanochemistry have introduced solid-state palladium-catalyzed borylation using ball milling techniques [19]. This methodology enables cross-coupling between aryl halides and bis(pinacolato)diboron under solvent-free conditions [19]. Reactions complete within 10 minutes for most aryl halides, affording synthetically useful arylboronates in high yields [19]. The process operates under ambient atmospheric conditions without requiring dry, degassed organic solvents [19].

Halogenation Strategies

Iron(III) bromide catalyzed bromination has emerged as an efficient method for functionalizing pyrene derivatives [7]. The process involves treating pyrene substrates with bromine in the presence of iron powder, enabling unprecedented functionalization at the K-region positions [7]. Research has demonstrated that 2,7-di-tert-butylpyrene undergoes complete halogenation at the 4,5,9,10-positions when treated with bromine and iron powder, yielding 2,7-di-tert-butyl-4,5,9,10-tetrabromopyrene in 90% yield [7].

The methodology represents the first direct bromination approach targeting the K-region of pyrene, opening pathways for extensive functionalization through subsequent cross-coupling reactions [7]. Extended reaction times lead to ipso-bromination, where tert-butyl groups are replaced by bromine atoms, producing pentabromopyrene derivatives in 85% yield [7].

Steric and Electronic Effects in Substitution Reactions

Electronic Effects in Pyrene Functionalization

The electronic structure of pyrene dictates the reactivity patterns observed in substitution reactions [7] [17]. Positions 1, 3, 6, and 8 preferentially undergo electrophilic aromatic substitution due to their lower energy compared to positions 2, 7, 4, 5, 9, and 10 [7]. Theoretical calculations indicate that the energy difference between active positions (1,3,6,8) and less active positions (2,7) amounts to 8.8 kcal/mol, establishing the substitution order as 1 > 8 > 6 > 3 [7].

The introduction of electron-withdrawing groups significantly alters the electronic environment of the pyrene core [17]. When the 4-position contains an electron-withdrawing substituent, the overall framework activity decreases, requiring stronger Lewis acid catalysts for further functionalization at the 9-position [7]. This electronic modulation enables selective functionalization strategies through judicious choice of reaction conditions [7].

Steric Effects and Molecular Conformation

Steric effects profoundly influence the photophysical properties and molecular conformations of pyrene-based compounds [17]. Research comparing pyrene derivatives with different cyclic ketone bridges demonstrates that cyclohexanone-bridged compounds exhibit larger twist angles (42.06-42.37°) compared to cyclopentanone analogs (35.82-35.88°) [17]. These conformational differences directly impact aggregation-induced emission behavior [17].

The incorporation of bulky substituents at specific positions can either enhance or suppress aggregation-induced emission characteristics [17]. Pyrene-based cyclohexanone derivatives demonstrate aggregation-induced emission activity due to increased steric effects, while cyclopentanone analogs lack this property [17]. The steric environment influences both ground-state and excited-state geometries, affecting non-radiative decay pathways [17].

Regioselectivity in Functionalization

Steric factors significantly influence regioselectivity in cross-coupling reactions [4]. Ortho-substituted arylboronic acids exhibit reduced reactivity due to steric hindrance during the transmetalation step, resulting in lower yields [4]. The phenomenon becomes particularly pronounced with bulky substituents, where reaction rates decrease substantially [4].

Research has documented that when 4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline undergoes Suzuki coupling with two equivalents of boronic acid, double substitution occurs preferentially at the aryl bromine over the thiophene bromine due to differential reactivity [4]. This selectivity pattern enables strategic synthetic planning for complex pyrene derivatives [4].

Directed Functionalization via Protecting Groups (tert-Butyl, Methoxy)

tert-Butyl Protecting Group Strategy

The tert-butyl group serves as a highly effective positional protecting group in pyrene functionalization chemistry [7] [18]. Introduction of tert-butyl substituents at the 2,7-positions prevents electrophilic attack at normally reactive 1,3,6,8-positions, enabling selective functionalization at alternative sites [7] [18]. This strategy has proven particularly valuable for accessing K-region functionalized pyrenes [7].

Desymmetrization of pyrene occurs through steric blockage of active positions by tert-butyl groups [18]. The bulky tert-butyl substituent in 1-tert-butylpyrene hinders electrophilic substitution at adjacent positions, directing reactivity to alternative sites [18]. This protective effect enables the synthesis of previously inaccessible substitution patterns [18].

The synthetic implementation involves initial installation of tert-butyl groups followed by subsequent functionalization [7]. For example, 7-tert-butyl-1-methylpyrene serves as a key intermediate for preparing 7-tert-butyl-3-formyl-1-methylpyrene through selective formylation at the 3-position in 82% yield [7]. Subsequent Wolff-Kishner reduction affords 7-tert-butyl-1,3-dimethylpyrene in 70% yield [7].

Methoxy Protecting Groups

Methoxy groups provide alternative protecting group strategies for pyrene functionalization [23]. The electron-donating nature of methoxy substituents modifies the electronic properties of the pyrene core while providing steric protection [23]. Research has demonstrated successful implementation of methoxy-protected pyrene derivatives in copper-catalyzed azide-alkyne cycloaddition reactions [23].

The methodology enables post-synthetic functionalization of pyrene-containing complexes [23]. Alkyne-functionalized bipyridine ruthenium complexes bearing methoxy groups successfully undergo cycloaddition with pyrene azides, introducing pyrene units with flexible alkyl linkers [23]. This approach opens applications in surface immobilization and molecular recognition [23].

Deprotection Strategies

The removal of protecting groups requires careful consideration of reaction conditions to maintain pyrene core integrity [7]. tert-Butyl groups can be removed through Nafion-H catalyzed processes in boiling toluene, affording deprotected pyrene derivatives [7]. This methodology proves particularly valuable for preparing materials with enhanced π-π stacking capabilities for organic semiconductor applications [7].

The deprotection process becomes critical for applications requiring planar pyrene arrangements [7]. While tert-butyl groups effectively suppress π-π stacking interactions and prevent excimer formation, they also hinder charge transport in organic field-effect transistor devices [7]. Strategic deprotection enables optimization of materials for specific applications [7].

Tetrabromopyrene Derivatives and K-Region Functionalization

Synthesis of Tetrabromopyrene Derivatives

The preparation of 1,3,6,8-tetrabromopyrene represents a cornerstone methodology in pyrene chemistry [20] . Industrial-scale synthesis employs aqueous bromination with simultaneous hydrogen bromide reoxidation [20]. The process utilizes sodium chlorate as oxidizing agent to regenerate bromine from hydrogen bromide, ensuring continuous bromine availability [20].

Optimized bromination parameters include pyrene-to-water weight ratios of 1:1.5-1.7 to maintain proper suspension characteristics [20]. Bromine addition occurs gradually at 40-65°C, followed by heating to 85-95°C for reaction completion [20]. The methodology achieves 89-91% yields of tetrabromopyrene with 83-85% purity [20].

ParameterExample 1Example 2Reference
Pyrene (parts)200220 [20]
Bromine (parts)420370 [20]
Sodium chlorate (parts)8484 [20]
Reaction temperature (°C)45-5545-55 [20]
Final temperature (°C)85-9585-95 [20]
Yield (%)9189 [20]
Purity (%)8383 [20]

K-Region Functionalization Chemistry

The K-region of pyrene, encompassing positions 4,5,9,10, presents unique opportunities for functionalization [22] [24]. Pyrene-4,5,9,10-tetraone serves as a critical intermediate for advanced materials applications [22]. This oxidized pyrene derivative contains two six-membered cyclic 1,2-diketone units positioned at the bay areas of the biphenyl structure [22].

Recent research has identified the K-region as a key position for activating aggregation-induced emission in pyrene chromophores [24]. Introduction of N,N-dimethylamine substituents at the 4,5-positions stabilizes minimum energy conical intersections between excited and ground states [24]. The resulting compounds exhibit highly efficient nonradiative transitions in solution (knr = 57.1 × 10⁷ s⁻¹) while maintaining efficient solid-state fluorescence (Φfl = 0.49) [24].

Advanced K-Region Derivatives

The synthesis of complex K-region functionalized pyrenes has been achieved through multi-step synthetic sequences [7]. Iron-catalyzed bromination enables unprecedented access to 4,5,9,10-tetrabromopyrene derivatives [7]. Subsequent cross-coupling reactions with various organometallic reagents afford diverse functionalized products [7].

Sonogashira coupling of 2,7-di-tert-butyl-4,5,9,10-tetrabromopyrene with phenylacetylenes produces cruciform-shaped pyrene derivatives in 65-75% yields [7]. These compounds serve as blue-emitters in light-emitting diode applications [7]. Suzuki coupling with quinolinylboronic acid yields tetrakis(quinolinyl)pyrene derivatives suitable as binucleating ligands [7].

The photochemical behavior of K-region functionalized pyrenes demonstrates unique properties [7]. Stille coupling of tetrabromopyrene with tri-n-butyl(thiophen-2-yl)stannane produces tetra(thien-2-yl)pyrene in 48% yield [7]. Subsequent photoinduced cyclization in the presence of iodine affords large non-planar π-systems with enhanced electronic properties [7].

Role in Light-Emitting Diodes and Organic Light-Emitting Diodes

4-Bromopyrene serves as a crucial intermediate in the development of advanced light-emitting materials for organic light-emitting diodes. The bromine atom at the fourth position of the pyrene core provides a reactive site for further functionalization through palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex pyrene-based emitters [1] [2].

Research has demonstrated that 4-bromopyrene derivatives exhibit exceptional performance in organic light-emitting diode applications. The compound PyPI-Py, synthesized using pyrene units including brominated precursors, achieved a maximum external quantum efficiency of 8.52% and maximum luminance of 75,687 cd/m² in non-doped devices [3]. This performance represents some of the highest values reported for pyrene-based blue organic light-emitting diodes.

The incorporation of 4-bromopyrene into donor-acceptor architectures has yielded particularly promising results. Pyrene-imidazole-pyrene hybrid systems demonstrate remarkable efficiency retention at high brightness levels, with efficiency roll-off as low as 2.0% at 10,000 cd/m² and 5.5% at 50,000 cd/m² [3]. These values significantly outperform conventional organic light-emitting diode materials, which typically exhibit substantial efficiency degradation at elevated brightness levels.

The strategic use of 4-bromopyrene in the synthesis of blue emitters has addressed key challenges in organic light-emitting diode technology. Blue fluorescent organic light-emitting diodes utilizing DPy compounds, synthesized through thermally activated delayed fluorescence sensitization strategies, achieved external quantum efficiencies of 10.4% with narrow emission peaks at 480 nm. The full-width at half-maximum of emission spectra reached as low as 37 nm in toluene solution, indicating excellent color purity essential for display applications.

Device architectures incorporating 4-bromopyrene-derived materials have demonstrated superior hole transport properties. The compound Py-Br as a hole-transporting material achieved maximum luminance of 17,300 cd/m² with current efficiency of 22.4 cd/A and external quantum efficiency of 9% at 3,500 cd/m². The efficiency roll-off from 1,000 to 10,000 cd/m² was maintained at only 7%, demonstrating exceptional stability under operational conditions.

Table 1: Performance Data for Pyrene-Based Organic Light-Emitting Diode Devices

CompoundExternal Quantum Efficiency (%)Maximum Luminance (cd/m²)Current Efficiency (cd/A)Efficiency Roll-off (%)Emission Peak (nm)
PyPI-Py (pyrene-imidazole-pyrene)8.5275,68713.382.0-
BD4PP:BCzVB3.80-4.41--
DPy (TADF sensitized)10.4--400480
SPy8.7---472
PyTPEI8.7327,4198.73--
TPAPyCP9.41--4.97-
Py-Br HTM9.017,30022.47.0-

Fluorescent Nanojars and Supramolecular Assembly Systems

4-Bromopyrene derivatives have found significant applications in the development of fluorescent nanojars and supramolecular assembly systems. These structures represent a class of coordination complexes that self-assemble around highly hydrophilic anions, serving as efficient anion binding and extraction agents.

The synthesis of pyrene-functionalized fluorescent nanojars involves three distinct pyrene derivatives: 4-(pyren-1-yl)pyrazole, 4-(5-(pyren-1-yl)pent-4-yn-1-yl)pyrazole, and 4-(3-(pyrazol-4-yl)propyl)-1-(pyren-1-yl)-1,2,3-triazole. These compounds demonstrate significant fluorescence quenching when attached to copper-based nanojars, indicating strong paramagnetic interactions with Cu²⁺ ions.

Electronic absorption measurements reveal minimal ground-state interactions between pyrene fluorophores and nanojars, while steady-state and time-resolved fluorescence studies show substantial quenching effects. When pyrene is directly bound to nanojars, significant static quenching occurs, whereas flexible tethered attachments exhibit both static and dynamic quenching mechanisms.

Supramolecular assembly systems utilizing 4-bromopyrene precursors have demonstrated unique organizational properties. Tin(IV) complexes based on brominated pyrene derivatives exhibit diverse supramolecular interactions including Br···Br, Br···F, Br···π, and F···F contacts. Single-crystal analysis reveals extremely short type II Br···Br contacts of 3.401(3) Å, representing the shortest observed in porphyrin assemblies and facilitating porphyrin dimer formation.

The incorporation of electron-withdrawing fluorine atoms significantly enhances the σ-hole potential in bromine atoms by 6.5 kcal/mol, promoting stronger halogen bonding interactions. These enhanced interactions lead to the formation of three-dimensional supramolecular architectures with well-defined hexagonal voids, demonstrating the structural versatility achievable with 4-bromopyrene derivatives.

Photophysical Properties and Excimer Formation Mitigation

4-Bromopyrene plays a crucial role in controlling excimer formation, a phenomenon that significantly impacts the photophysical properties of pyrene-based materials. The strategic introduction of bromine substituents provides steric hindrance that effectively suppresses undesirable π-π stacking interactions responsible for excimer formation.

Research on pyrene excimer formation reveals that the excimer/monomer ratio exhibits an inverse correlation with the distance between pyrene units. At distances of approximately 5 Å, excimer formation yields ratios of ~3.0, decreasing to ~1.0 at 20 Å separation. The excimer binding energy has been determined to be 0.34 eV in cyclohexane solution, with radiative lifetimes of 6.8 × 10⁻⁷ s for monomers and 0.9 × 10⁻⁷ s for excimers.

4-Bromopyrene derivatives demonstrate precise control over pyrene-pyrene interactions through distance regulation. Crystal studies show that pyrene units separated by 3.358 Å exhibit enhanced π-π interactions compared to those at 3.675 Å, directly correlating with emission wavelengths and decay kinetics. The X2P crystal with shorter intermolecular distances displays deep-blue excimer emission at 424 nm with decay times of 26.4 ns, while X1P crystal with longer separation exhibits sky-blue emission at 475 nm with extended decay times of 106.0 ns.

The mitigation of excimer formation through 4-bromopyrene substitution enables the development of materials with tunable photophysical properties. Butterfly-shaped pyrene derivatives synthesized using brominated precursors exhibit blue fluorescence emissions in the range of 412-469 nm in solution and 410-470 nm in solid state, with quantum yields ranging from 0.45-0.92 in solution and 0.48-0.75 in films.

Table 2: Excimer Formation and Mitigation Data

ParameterValueReference Condition
Excimer/Monomer Ratio (5 Å)~3.0Pyrene dimers in α-helix
Excimer/Monomer Ratio (20 Å)~1.0Pyrene dimers in α-helix
Excimer Binding Energy0.34 eVCyclohexane solution
Radiative Lifetime (Monomer)6.8 × 10⁻⁷ sDeoxygenated solution
Radiative Lifetime (Excimer)0.9 × 10⁻⁷ sDeoxygenated solution
Excimer Emission Peak~460 nmConcentrated solution
Distance Threshold<5 Å for formationCrystallographic studies

Pyrene-Based Donor-Acceptor Architectures

4-Bromopyrene serves as a versatile building block for constructing donor-acceptor architectures that exhibit enhanced charge transfer properties essential for organic electronic applications. The alternant polycyclic aromatic hydrocarbon structure of pyrene, when functionalized with appropriate donor and acceptor substituents, enables precise tuning of photophysical properties.

Donor-pyrene-acceptor systems utilizing 4-bromopyrene precursors demonstrate exceptional charge transfer characteristics. The DMA-pyrene-TFM system, incorporating N,N-dimethylaniline as electron donor and trifluoromethylphenyl as electron acceptor, exhibits strong intramolecular charge transfer with potential applications in organic photovoltaics. Ab initio calculations reveal that the bright S₁ state is locally excited within the pyrene moiety, while the S₂ state, located ~0.5 eV above S₁, demonstrates dominant donor-to-pyrene charge transfer character.

The implementation of 4-bromopyrene in donor-acceptor architectures enables the development of materials with controllable highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. Density functional theory calculations indicate energy gaps ranging from 3.05 to 3.06 eV for pyrene-based systems, with strong acceptor groups such as NO₂ showing enhanced charge transfer properties suitable for organic photovoltaic applications.

Experimental studies on pyrene-based donor-acceptor systems reveal significant solvatochromic effects, indicating substantial charge transfer character. The compound PyBTD, featuring benzothiadiazole as acceptor, demonstrates intramolecular charge transfer from pyrene to the acceptor unit, while maintaining good solubility and processability characteristics. Impedance analyses show that charge transfer-assisted structures facilitate improved conductivity compared to host-guest complexes.

Charge-transfer cocrystals composed of bromopyrene as π-donor and 3,5-dinitrobenzoic acid as π-acceptor exhibit distinct stacking arrangements. The 2:1 cocrystal of 1-bromopyrene displays ···DDADDA··· stacking, while 1:1 cocrystals adopt ···DADADA··· arrangements. Theoretical studies demonstrate that frontier molecular orbital energy levels, rather than π-donor strength alone, govern charge transfer characteristics in these systems.

Table 3: Donor-Acceptor System Performance

System TypeDonor GroupAcceptor GroupCharge Transfer CharacterApplication
DMA-Pyrene-TFMN,N-dimethylanilineTrifluoromethylphenylStrong CTOrganic photovoltaics
Amino-Pyrene-CNAminoNitrileEnhanced CTOPV efficiency
Pyrene-BenzothiadiazolePyreneBenzothiadiazoleICT observedConductivity enhancement
Pyrene-NDIPyreneNaphthalenediimideCT crystallizationPressure-tunable materials
Bromopyrene-3,5-dinitrobenzoic acidBromopyrene3,5-dinitrobenzoic acidπ-donor behaviorAmbipolar semiconductor

Cruciform-Shaped Conjugates for Optoelectronic Devices

4-Bromopyrene enables the synthesis of cruciform-shaped conjugated molecules that exhibit unique optoelectronic properties. These cross-shaped architectures, achieved through strategic functionalization at multiple pyrene positions, demonstrate exceptional thermal stability and electronic characteristics suitable for advanced optoelectronic applications.

Cruciform-shaped pyrene derivatives synthesized via Sonogashira coupling reactions using brominated pyrene precursors exhibit excellent thermal decomposition temperatures exceeding 300°C. The 4,5,9,10-tetrabromopyrene intermediate has undergone Suzuki, Sonogashira, and Migita-Kosugi-Stille coupling reactions to produce highly functionalized cruciform structures with tunable optical and electronic properties.

The butterfly-shaped 1,3,5,9-tetraarylpyrenes demonstrate remarkable photophysical properties with blue fluorescence emissions and quantum yields ranging from 0.45 to 0.92 in solution. These compounds exhibit low-lying highest occupied molecular orbital levels between -4.76 and -5.93 eV, making them promising candidates for organic light-emitting diode applications. The dihedral angles between arylphenyl and pyrene units range from 55° to 58°, contributing to reduced π-π stacking and enhanced solubility.

X-shaped tetra-substituted pyrenes based on cruciform architectures demonstrate good thermal stabilities and high fluorescence quantum yields. These compounds exhibit hexagonal, tetragonal, and rectangular columnar liquid-crystalline phases over wide temperature ranges, with hole mobilities in the order of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹ measured using time-of-flight photoconductivity.

The extended π-conjugation in cruciform-shaped pyrene derivatives leads to moderately low bandgaps suitable for semiconductor applications. Mechano-responsive photoluminescent changes have been observed for columnar phases, indicating potential applications in pressure-sensitive devices. The introduction of gelator molecules such as N,N'-bis(lauroyl)hydrazine produces liquid crystalline gels with modified charge transport properties.

Recent developments in cruciform pyrene chemistry have focused on incorporating heterocyclic units to enhance electronic properties. π-Extended pyrene compounds equipped with eight peripheral aliphatic chains self-assemble into hexagonal columnar mesophases with strong face-on orientation on substrates. These materials exhibit green-yellow luminescence with fluorescence quantum yields around 30%, demonstrating their potential in photoelectronic semiconductor applications.

XLogP3

5.7

LogP

5.84 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1732-26-9

Wikipedia

Pyrene, 4-bromo-

Dates

Last modified: 08-15-2023

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